molecular formula C14H20BrNO B8374633 N-(alpha,alpha-dimethylbenzyl)-alpha-bromo-isovaleramide

N-(alpha,alpha-dimethylbenzyl)-alpha-bromo-isovaleramide

Cat. No. B8374633
M. Wt: 298.22 g/mol
InChI Key: DDIMWHVNEBSBLO-UHFFFAOYSA-N
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Description

N-(alpha,alpha-dimethylbenzyl)-alpha-bromo-isovaleramide is a useful research compound. Its molecular formula is C14H20BrNO and its molecular weight is 298.22 g/mol. The purity is usually 95%.
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properties

Product Name

N-(alpha,alpha-dimethylbenzyl)-alpha-bromo-isovaleramide

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-bromo-3-methyl-N-(2-phenylpropan-2-yl)butanamide

InChI

InChI=1S/C14H20BrNO/c1-10(2)12(15)13(17)16-14(3,4)11-8-6-5-7-9-11/h5-10,12H,1-4H3,(H,16,17)

InChI Key

DDIMWHVNEBSBLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C1=CC=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 500 ml four-necked flask, there were charged methylisobutylketone (150 ml), α,α-dimethylbenzylamine (27.0 g) and triethylamine (21.2 g), and α-bromo-isovaleryl chloride (40.0 g) was dropwise added thereto while stirring at room temperature. Stirring was continued for 3 hours. After completion of the reaction, water (200 ml) was added thereto and the reaction mixture was gradually heated to remove methylisobutylketone, followed by cooling at room temperature. The precipitated crystals were filtered, washed with water, dried and recrystallized from ethanol to give N-(α,α-dimethylbenzyl)-α-bromo-isovaleramide (51.9 g).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 200 ml four necked flask, there were charged benzene (100 ml), α,α-dimethylbenzylamine (9 g) and triethylamine (7.4 g), and α-bromo-isovaleryl chloride (13.3 g) was dropwise added thereto while stirring at room temperature. Stirring was continued for 3 hours. The reaction mixture was washed with water to remove triethylamine hydrochloride. After the benzene layer was dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The obtained residue was recrystallized from ethanol to give 16.9 g of N-(α,α-dimethylbenzyl)-α-bromo-isovaleramide. M.P., 128°-129.5° C.
[Compound]
Name
four
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
solvent
Reaction Step One

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